4-Aminoquinoline-2-carboxylic acid
CAS No.: 157915-66-7
Cat. No.: VC21128845
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 157915-66-7 |
---|---|
Molecular Formula | C10H8N2O2 |
Molecular Weight | 188.18 g/mol |
IUPAC Name | 4-aminoquinoline-2-carboxylic acid |
Standard InChI | InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) |
Standard InChI Key | GCZKIAHUIXWOGS-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N |
4-Aminoquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of approximately 206.198 g/mol . It is also known by synonyms such as 2-Quinolinecarboxylic acid, 4-amino-, monohydrate . This compound is of interest in various scientific and industrial applications due to its unique chemical structure and potential biological activities.
Biological Activities
While specific biological activities of 4-Aminoquinoline-2-carboxylic acid are not extensively reported, its structural similarity to other quinoline derivatives suggests potential applications in medicinal chemistry. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Further research is needed to explore the biological activities of this compound.
Safety and Handling
The safety data sheet for 4-Aminoquinoline-2-carboxylic acid provides guidelines for handling and emergency procedures . It is recommended to handle the compound with caution, as it may pose health risks upon inhalation, skin contact, or ingestion. First aid measures include moving the victim to fresh air, washing affected skin with soap and water, and rinsing eyes with pure water .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume